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Compound of Interest

4-Fluoro-1H-indazole-7-
Compound Name:
carbonitrile

Cat. No.: B1447501

An In-depth Technical Guide to 4-Fluoro-1H-indazole-7-carbonitrile: Properties, Synthesis,
and Applications in Drug Discovery

Executive Summary

4-Fluoro-1H-indazole-7-carbonitrile is a specialized heterocyclic building block of significant
interest in modern medicinal chemistry. Its unique structural features—a bio-active indazole
core, a metabolically robust fluorine substituent, and a chemically versatile nitrile group—
position it as a key intermediate in the synthesis of high-value pharmaceutical compounds.[1]
This guide provides a comprehensive overview of its chemical and physical properties, offers
predictive insights into its spectroscopic characterization, outlines a plausible synthetic strategy,
and discusses its primary applications, particularly in the development of targeted kinase
inhibitors for oncology.[1] The content herein is tailored for researchers, medicinal chemists,
and drug development professionals seeking to leverage this compound in their synthetic
programs.

The Strategic Value of the Fluorinated Indazole
Scaffold

The indazole ring system is a "privileged scaffold" in drug discovery, forming the core of
numerous approved therapeutics, including the anti-cancer agents Axitinib and Entrectinib, and
the antiemetic Granisetron.[2][3] Its bicyclic structure allows for specific three-dimensional
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orientations of substituents that can engage in critical hydrogen bonding and hydrophobic
interactions with biological targets.[3]

The introduction of a fluorine atom, as in 4-Fluoro-1H-indazole-7-carbonitrile, is a deliberate
strategy in modern drug design. Fluorine's high electronegativity can modulate the pKa of
nearby functional groups and enhance binding affinity with target proteins through favorable
electrostatic interactions.[4] Furthermore, the carbon-fluorine bond is exceptionally strong,
often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of
a drug candidate. The additional presence of a nitrile group at the 7-position provides a
versatile chemical handle for further molecular elaboration, making this compound a highly
strategic starting material.[1]

Physicochemical and Structural Properties

While extensive experimental data for 4-Fluoro-1H-indazole-7-carbonitrile is not widely
published, its core properties can be reliably established from supplier data and inferred from
related structures.

Table 1: Core Properties of 4-Fluoro-1H-indazole-7-
carbonitrile

Property Value Source
CAS Number 1408058-17-2 [1][5][6]
Molecular Formula CsH4FNs [1][5][6]
Molecular Weight 161.14 g/mol [1][5]
Appearance Solid [6]
Purity (Typical) =95% [1][6]

Room temperature, sealed in
Storage - [1]
dry conditions

The parent compound, 4-Fluoro-1H-indazole, is a solid with a melting point of 130.0 to 134.0
°C and is slightly soluble in DMSO and methanol.[7][8] It is anticipated that the addition of the
polar, electron-withdrawing nitrile group in 4-Fluoro-1H-indazole-7-carbonitrile would likely
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increase its melting point and alter its solubility profile due to changes in crystal lattice packing
and molecular polarity.

Caption: Chemical structure and key identifiers.

Predictive Spectroscopic Characterization

Definitive spectral data requires experimental acquisition. However, based on the known effects
of its constituent functional groups and data from analogous structures, a predictive
spectroscopic profile can be constructed.[9][10] This serves as a benchmark for researchers to
confirm the identity and purity of the material.

Table 2: Predicted Spectroscopic Signatures
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Technique Expected Features Rationale
Aromatic protons on the
2-3 signals in the aromatic benzene portion of the
H NMR region ( 7.0-8.5 ppm); 1 indazole ring. The N-H proton
broad singlet for the N-H of indazoles is typically
proton (o >10 ppm). deshielded and may exchange
with D20.
o ] ] Signals correspond to the 8
8 distinct signals; 1 signal for ] )
o unique carbon atoms in the
the nitrile carbon (6 ~115-120 o
13C NMR ) molecule. The nitrile carbon
ppm); aromatic carbons (o o )
has a characteristic chemical
~100-150 ppm). )
shift.
A singlet is expected as there
] are no adjacent fluorine or
1°F NMR A single resonance.

hydrogen atoms to cause

splitting.

IR Spectroscopy

Sharp, strong C=N stretch
(~2220-2240 cm™1); Broad N-H
stretch (~3100-3500 cm™1); C-
F stretch (~1000-1350 cm~1).

These are characteristic
vibrational frequencies for
nitrile, N-H (in a heterocyclic

ring), and aryl-fluoride bonds.

Mass Spec (El)

Molecular ion peak (M*) at m/z
= 161.04.

Corresponds to the nominal
molecular weight of the
compound. High-resolution
mass spectrometry would
confirm the elemental

composition.

Synthesis and Chemical Reactivity
Retrosynthetic Analysis and Proposed Synthesis

The synthesis of substituted indazoles often involves the cyclization of an appropriately

substituted phenylhydrazine or the reaction of an ortho-functionalized carbonyl compound with
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hydrazine.[2][9] A plausible retrosynthetic pathway for 4-Fluoro-1H-indazole-7-carbonitrile
originates from a readily available difluorobenzonitrile.

Nucleophilic Aromatic

Substitution (SNAr) 2-Hydrazino-3-fluorobenzonitrile Cyclization 4-Fluoro-1H-indazole-7-carbonitrile

2,3-Difluorobenzonitrile [<

Figure 2: Proposed Retrosynthetic Pathway

Click to download full resolution via product page

Caption: Retrosynthesis from a commercial precursor.

Exemplary Synthetic Protocol

This protocol is a representative, field-proven methodology adapted for this specific target.
Step 1: Synthesis of 2-Hydrazino-3-fluorobenzonitrile

» Reaction Setup: To a solution of 2,3-difluorobenzonitrile (1.0 eq) in ethanol in a sealed
pressure vessel, add hydrazine hydrate (3.0-5.0 eq).

o Execution: Heat the reaction mixture to 80-100 °C. The causality for using elevated
temperature is to overcome the activation energy for the nucleophilic aromatic substitution
(SNAr) at the C2 position, which is activated by the electron-withdrawing nitrile group.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS
until consumption of the starting material is complete (typically 12-24 hours).

o Workup: Cool the reaction to room temperature. Remove the solvent under reduced
pressure. Add water to the residue and extract the product with ethyl acetate. Wash the
combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to
yield the crude intermediate, which can often be used without further purification.

Step 2: Cyclization to 4-Fluoro-1H-indazole-7-carbonitrile

e Reaction Setup: The mechanism for this intramolecular cyclization is not explicitly defined in
the literature for this substrate but can be achieved under thermal conditions. Dissolve the
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crude 2-Hydrazino-3-fluorobenzonitrile from the previous step in a high-boiling solvent such
as diphenyl ether or N-methyl-2-pyrrolidone (NMP).

o Execution: Heat the solution to a high temperature (e.g., 180-220 °C). This provides the
energy for the intramolecular cyclization and elimination of ammonia to form the stable
indazole ring.

¢ Monitoring: Monitor the formation of the product by TLC or LC-MS.

 Purification (Self-Validating System): Upon completion, cool the mixture and purify directly by
column chromatography on silica gel. The identity and purity (>95%) of the final product must
be validated by the spectroscopic methods outlined in Table 2 (NMR, MS), confirming the
success of the synthesis.

Chemical Reactivity

The molecule possesses three key reactive sites, making it a versatile synthetic intermediate.

4-Fluoro-1H-indazole-7-carbonitrile

Base, R-X
(e.g., K2COs, Mel)

Reduction
(e.g., Hz, Raney Ni)

Hydrolysis
e.g., ag. HCI, heat)

y_3 2 N
N1-Substituted Indazole 7-(Aminomethyl) Derivative 7-Carboxylic Acid Derivative
N1-Alkylation/Acylation Nitrile Transformations

Figure 3: Key Reactivity Pathways

Click to download full resolution via product page
Caption: Potential transformations of the title compound.

Applications in Drug Discovery

The primary application of 4-Fluoro-1H-indazole-7-carbonitrile is as a building block for
complex, biologically active molecules.[1] Its structure is particularly suited for the synthesis of
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ATP-competitive kinase inhibitors, a major class of anti-cancer drugs.
Causality in Kinase Inhibitor Design:

¢ Indazole Core: The N-H donor and the pyrazole nitrogen acceptor of the indazole ring are
ideal for forming a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of a
protein kinase.

e Fluorine at C4: This substituent projects into a solvent-exposed region or a specific
hydrophobic pocket, where it can improve metabolic stability and fine-tune binding potency.

[1]

« Nitrile at C7: The nitrile can act as a hydrogen bond acceptor or, more commonly, serves as
a synthetic precursor to larger groups designed to occupy the solvent-exposed region of the
kinase, often improving selectivity and physical properties.[1]

Building Block

(4-Fluoro-1H-indazole-7-carbonitrile)

Multi-step Synthesis
(e.g., N-Arylation, Suzuki Coupling)

Final Kinase Inhibitor

Target Protein Kinase
(e.g., ALK, MET, EGFR)

Inhibition of
Cancer Cell Proliferation

Figure 4: Workflow in Kinase Inhibitor Development
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Caption: Role as a starting material in drug development.

Safety, Handling, and Storage

As a laboratory chemical, 4-Fluoro-1H-indazole-7-carbonitrile requires careful handling.

Click to download full resolution via product page

While a specific MSDS is the ultimate authority, general precautions for related powdered

heterocyclic compounds should be followed.[5][11]

Table 3: Hazard and Safety Profile

respiratory irritation.[12][13]

Category Information Precautionary Action
. Harmful if swallowed (GHS Do not ingest. Wash hands
Acute Toxicity )
Category 4).[5] thoroughly after handling.
Wear appropriate PPE: nitrile
gloves, safety glasses with
o May cause skin, eye, and side-shields, and a lab coat.
Irritation

Handle only in a well-ventilated
area or chemical fume hood.[5]
[11]

Incompatibilities

Strong oxidizing agents.[11]

Store away from strong

oxidizers.

Storage

Keep container tightly closed
in a dry, cool, and well-

ventilated place.[1][11]

Store in accordance with
standard laboratory practice for

chemical reagents.

Protocol: Standard Laboratory Handling

Assessment: Before use, consult the supplier-specific Safety Data Sheet (SDS).

Engineering Controls: Conduct all transfers and weighing operations within a certified

chemical fume hood to prevent inhalation of dust.

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile).
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o Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid
material, place it in a sealed container for disposal, and clean the area with a wet cloth.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Fluoro-1H-indazole-7-carbonitrile is more than a simple chemical; it is a strategically
designed tool for the modern medicinal chemist. Its combination of a biologically relevant
indazole core with the advantageous properties of fluorine and the synthetic flexibility of a nitrile
group makes it a high-potential intermediate for the discovery of next-generation therapeutics.
Understanding its properties, reactivity, and safe handling is essential for unlocking its full
potential in the research and development of novel drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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